5-Nitrobenzofuran

説明

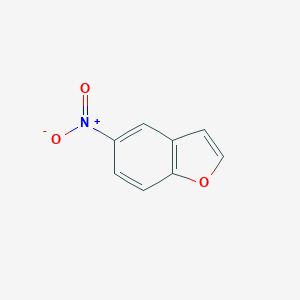

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMMCJSIUVQZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344313 | |

| Record name | 5-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-31-4 | |

| Record name | 5-Nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Nitrobenzofuran

Established Synthetic Routes to 5-Nitrobenzofuran

Several well-established methods for the synthesis of this compound and its derivatives have been reported in the scientific literature. These routes often begin with commercially available starting materials and proceed through a series of chemical transformations to yield the desired products.

A common and direct route to the this compound core involves the use of 2-hydroxy-5-nitrobenzaldehyde (B32719). This starting material can undergo cyclocondensation reactions to form the benzofuran (B130515) ring system. For instance, the reaction of 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) with diethyl bromomalonate in the presence of a base like potassium carbonate is a documented method for preparing ethyl this compound-2-carboxylate. ajphs.comsemanticscholar.orgcore.ac.uk This process typically involves heating the reactants in a solvent such as acetone (B3395972). ajphs.comsemanticscholar.org The resulting ester can then serve as a versatile intermediate for further modifications.

The synthesis of 2-hydroxy-5-nitrobenzaldehyde itself can be achieved by the nitration of salicylaldehyde (B1680747). ajphs.comsemanticscholar.org One method involves reacting salicylaldehyde with calcium nitrate (B79036) tetrahydrate in glacial acetic acid under reflux conditions. ajphs.comsemanticscholar.org However, this nitration can sometimes produce the isomeric 3-nitrosalicylaldehyde as a byproduct. google.com

Table 1: Synthesis of Ethyl this compound-2-carboxylate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

The Curtius rearrangement is a powerful tool for converting carboxylic acids and their derivatives into amines, isocyanates, or carbamates. In the context of this compound chemistry, this rearrangement is applied to this compound-2-carbonyl azide (B81097) to generate various N-substituted derivatives. ajphs.comajphs.com The required carbonyl azide is synthesized from this compound-2-carboxyhydrazide by treating it with sodium nitrite (B80452) in an acidic medium. ajphs.comsemanticscholar.orgajphs.com

The subsequent rearrangement of this compound-2-carbonyl azide is typically achieved by heating it in an inert solvent like anhydrous toluene (B28343). ajphs.comcore.ac.uk Trapping the resulting isocyanate intermediate with various nucleophiles, such as substituted aromatic amines or phenols, leads to the formation of substituted-5-nitrobenzofuran-2-yl-carbamides or carbamates, respectively. ajphs.comcore.ac.ukresearchgate.net This methodology allows for the introduction of a wide range of substituents at the 2-position of the benzofuran ring. ajphs.comcore.ac.uk

2-n-Butyl-5-nitrobenzofuran is a particularly important intermediate, notably in the synthesis of the antiarrhythmic drug dronedarone. google.comevitachem.comgoogle.com Consequently, several synthetic routes have been developed to produce this compound efficiently.

One approach starts from 2-hydroxy-5-nitrobenzyl bromide. google.com This is reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is then acylated with pentanoyl chloride and cyclized to yield 2-n-butyl-5-nitrobenzofuran. google.com Another method begins with the commercially available 4-nitrophenol, converting it in five steps to 2-butyl-5-nitrobenzofuran (B137315). ias.ac.in A more recent, high-yield method avoids the formation of isomers by starting with salicylaldehyde and an α-bromocaproic alkyl ester. google.com This multi-step process involves condensation, nitration, hydrolysis, and finally, a cyclization/decarboxylation reaction to afford the desired product. google.com

A different strategy involves a process from 1-fluoro-4-nitrobenzene (B44160) and 1-hexyn-3-ol, which proceeds through a Claisen rearrangement and intramolecular cyclization. google.com

Derivatives of this compound with substitution at the 3-position have also been explored. A straightforward method for synthesizing (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has been reported. innovareacademics.inresearchgate.netresearchgate.net This synthesis involves the O-alkylation of (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone precursors. innovareacademics.inresearchgate.net The reaction is carried out using various alkyl bromides in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent at room temperature. innovareacademics.inresearchgate.net This method is efficient, with reactions often completing within an hour and providing high yields of the desired 3-alkoxy products. innovareacademics.in

Table 2: Synthesis of (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Derivatives

| Starting Material | Reagents | Conditions | Product Class | Yield Range | Reference |

|---|

Aryl (this compound-2-yl)ketones are another class of derivatives that have been synthesized and studied. dergipark.org.trdergipark.org.tr These compounds can be prepared using established methods. dergipark.org.tr Subsequently, these ketones can be converted into their corresponding ketoximes. The transformation is achieved by heating the aryl (this compound-2-yl)ketone with hydroxylamine (B1172632) hydrochloride in ethanol (B145695), using anhydrous sodium acetate (B1210297) as a catalyst. dergipark.org.tr The resulting ketoximes can be isolated by crystallization upon cooling the reaction mixture. dergipark.org.trnih.gov

This compound-2-carboxyhydrazide is a crucial precursor for the synthesis of the corresponding carbonyl azide, which is used in the Curtius rearrangement. ajphs.comajphs.com This carbohydrazide (B1668358) is prepared from ethyl this compound-2-carboxylate. ajphs.comsemanticscholar.org The synthesis involves reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a solvent such as methanol (B129727) under reflux conditions. vulcanchem.comsemanticscholar.org The product, being insoluble in the solvent, precipitates out of the reaction mixture and can be collected. semanticscholar.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-5-nitrobenzaldehyde |

| Salicylaldehyde |

| Diethyl bromomalonate |

| Potassium carbonate |

| Ethyl this compound-2-carboxylate |

| Calcium nitrate tetrahydrate |

| Glacial acetic acid |

| 3-Nitrosalicylaldehyde |

| This compound-2-carbonyl azide |

| This compound-2-carboxyhydrazide |

| Sodium nitrite |

| Toluene |

| Substituted-5-nitrobenzofuran-2-yl-carbamides |

| 2-n-Butyl-5-nitrobenzofuran |

| 2-Hydroxy-5-nitrobenzyl bromide |

| Triphenylphosphine |

| Pentanoyl chloride |

| 4-Nitrophenol |

| α-Bromocaproic alkyl ester |

| 1-Fluoro-4-nitrobenzene |

| 1-Hexyn-3-ol |

| (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone |

| (3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone |

| Alkyl bromides |

| Dimethylformamide (DMF) |

| Aryl (this compound-2-yl)ketones |

| Aryl (this compound-2-yl)ketoximes |

| Hydroxylamine hydrochloride |

| Sodium acetate |

| Hydrazine hydrate |

Synthesis of 5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide Derivatives

A notable synthetic pathway to generate 5-nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide derivatives involves a multi-step process commencing with 5-nitrosalicylaldehyde. ajphs.com The initial step is the preparation of ethyl this compound-2-carboxylate. This is achieved by reacting 5-nitrosalicylaldehyde with diethyl bromomalonate in acetone, using potassium carbonate as a base, and heating the mixture to reflux for 12 hours. ajphs.com The resulting ester is then converted to this compound-2-carbohydrazide. ajphs.comsemanticscholar.org

The carbohydrazide is subsequently treated with sodium nitrite in the presence of acetic acid and 1,4-dioxane (B91453) to form this compound-2-carboxyazide. ajphs.comsemanticscholar.orgresearchgate.net This azide intermediate is crucial for the subsequent Curtius rearrangement. The rearrangement is triggered by reacting the azide with various substituted aromatic amines in anhydrous toluene under reflux conditions (120°C) for 4 hours. ajphs.comcore.ac.uk This reaction yields the final 5-nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide derivatives. ajphs.comsemanticscholar.orgresearchgate.net The structures of these synthesized compounds are typically confirmed using IR, NMR, and mass spectrometry. ajphs.comsemanticscholar.orgcore.ac.uk

Table 1: Synthesis of 5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide Derivatives

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1 | 5-Nitrosalicylaldehyde, Diethyl bromomalonate | Acetone, Potassium carbonate | Reflux, 12 hours | Ethyl this compound-2-carboxylate |

| 2 | Ethyl this compound-2-carboxylate | Hydrazine hydrate | - | This compound-2-carbohydrazide |

| 3 | This compound-2-carbohydrazide | Acetic acid, 1,4-Dioxane, Sodium nitrite | - | This compound-2-carboxyazide |

| 4 | This compound-2-carboxyazide, Substituted aromatic amines | Anhydrous toluene | Reflux (120°C), 4 hours | 5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide derivatives |

Functional Group Interconversions on this compound

The reactivity of the this compound core allows for a variety of functional group interconversions, which are essential for creating a diverse range of derivatives.

The reduction of the nitro group at the 5-position to an amino group is a key transformation, yielding 5-aminobenzofuran derivatives. researchgate.nettandfonline.com A common method involves the hydrogenation of ethyl this compound-2-carboxylate. tandfonline.comdrugfuture.com This reaction can be carried out using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature for 3 hours. nih.gov Another approach utilizes Raney nickel as the catalyst with hydrogen gas in an ethanol solvent, with the reaction proceeding for 6 hours at room temperature. tandfonline.com Alternatively, reduction can be achieved using sodium hydrosulfite (insurance powder) in a mixture of water and ethanol. guidechem.com Following the reaction, the organic solvent is removed, and the pH is adjusted to 2.0 with acid to facilitate product extraction. guidechem.com

The 2-position of the this compound ring is a common site for modification. For instance, aryl (this compound-2-yl)ketone derivatives can be synthesized and subsequently converted to their corresponding ketoximes. dergipark.org.tr This is achieved by heating the ketone with hydroxylamine hydrochloride and anhydrous sodium acetate in ethanol for 3 hours. dergipark.org.tr Additionally, the synthesis of 2-butyl-5-nitrobenzofuran is a key step in the preparation of the antiarrhythmic drug dronedarone. vulcanchem.comresearchgate.net

Derivatization of the Nitro Group at the 5th Position

Advanced Synthetic Strategies Involving this compound

Modern synthetic chemistry has introduced advanced strategies to construct complex molecular architectures from this compound.

Dearomative cyclization reactions of 2-nitrobenzofurans have emerged as a powerful tool for building polycyclic compounds that incorporate a 2,3-dihydrobenzofuran (B1216630) core. mdpi.comresearchgate.net These reactions can be triggered by various nucleophiles. For example, a nitrogen nucleophile-triggered dearomative (3+2) cycloaddition between 2-nitrobenzofurans and para-quinamines has been developed. mdpi.com This reaction proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. mdpi.com Carbon nucleophiles can also initiate dearomative (3+2), (4+2), and (5+2) cyclization reactions. researchgate.net Furthermore, a thiol-triggered tandem dearomative Michael addition/intramolecular Henry reaction of 2-nitrobenzofurans provides access to sulfur-containing polyheterocyclic compounds. acs.org

Table 2: Advanced Synthetic Strategies Involving this compound

| Strategy | Reactants | Key Features | Product Class |

|---|---|---|---|

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans, para-Quinamines | Nitrogen nucleophile-triggered, mild conditions, high yield and diastereoselectivity | Benzofuro[3,2-b]indol-3-one derivatives |

| Dearomative Cyclization | 2-Nitrobenzofurans, Carbon nucleophiles | (3+2), (4+2), and (5+2) cycloadditions | Polycyclic compounds with 2,3-dihydrobenzofuran core |

| Tandem Dearomative Reaction | 2-Nitrobenzofurans, Thiols | Michael addition/intramolecular Henry reaction | Sulfur-containing polyheterocyclic compounds |

Coupling-Cyclization Reactions for Benzofuran Ring Construction

The construction of the benzofuran ring system, a core component of this compound, is frequently achieved through elegant and efficient tandem reactions that combine a cross-coupling step with an intramolecular cyclization. These methods are valued for their ability to assemble the heterocyclic core in a single pot, often with high atom economy.

A prominent strategy involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, catalyzed by transition metals, followed by a 5-endo-dig cyclization to form the benzofuran ring. nih.gov This approach has been adapted for the synthesis of nitro-substituted benzofurans. For instance, researchers have reported the synthesis of various nitrobenzo[b]furans using ultrasound-promoted, copper- and ligand-free conditions via a Sonogashira coupling followed by 5-endo-dig cyclization. innovareacademics.in Another variant employs CuI-nanoparticles to catalyze the coupling of an o-hydroxy benzaldehyde (B42025) with an alkynyl silane, which then undergoes cyclization to yield the nitrobenzofuran scaffold. core.ac.uk

A noteworthy development is the use of base-promoted, metal-free cyclization. nih.gov This method can be applied to the synthesis of this compound from o-alkynylphenols, a process that can be challenging with other methods. nih.gov In this approach, a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) is sufficient to promote the ring closure, avoiding the need for expensive and potentially toxic metal catalysts. nih.gov An example is the synthesis of ethyl this compound-2-carboxylate from 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate (B1195939) in the presence of sodium carbonate. rsc.org

The table below summarizes various coupling-cyclization strategies for constructing the benzofuran ring.

| Method | Reactants | Catalyst/Promoter | Key Features | Reference(s) |

| Tandem Sonogashira/Cyclization | o-Iodophenol, Terminal alkyne | Palladium/Copper | Well-established, versatile method. | nih.govrsc.org |

| Ultrasound-Promoted Synthesis | o-Halophenol, Alkyne | None (Copper-free) | Environmentally friendly, avoids ligands and amines. | innovareacademics.in |

| Nanoparticle Catalysis | o-Hydroxy benzaldehyde, Alkynyl silane | CuI-Nanoparticles | Efficient synthesis of nitrobenzo[b]furans. | core.ac.uk |

| Base-Promoted Cyclization | o-Alkynylphenol | Cesium Carbonate (Cs₂CO₃) | Metal-free, suitable for sensitive substrates like this compound. | nih.gov |

Free Radical Cyclization Cascade in Benzofuran Synthesis

Free radical cyclization cascades represent a powerful tool for the synthesis of complex, polycyclic benzofuran compounds that may be difficult to prepare using conventional methods. rsc.orgrsc.org These reactions proceed through a sequence of intramolecular radical additions, rapidly building molecular complexity from a relatively simple starting material. nih.gov The process typically involves the generation of a radical species, which then engages in one or more cyclization steps before the cascade is terminated.

A general mechanism involves the initial formation of a radical, which can add to a π system like an alkyne to form a vinylic radical. mdpi.com This intermediate can then undergo further intramolecular cyclization, often in a 5-exo or 6-exo fashion, to construct the heterocyclic ring system. mdpi.com The stereoselectivity of these reactions is often high and is determined during the cyclization step. mdpi.com

Recent advancements have introduced novel methods for initiating and propagating these cascades. One such approach is a visible-light-promoted, catalyst-free synthesis of trifluoromethylated heterocycles. beilstein-journals.org In this method, light irradiation causes the homolysis of a reagent to generate a trifluoromethyl radical. This radical adds to a terminal alkene, creating a new radical intermediate that undergoes an intramolecular 6-exo-trig cyclization onto an indole (B1671886) ring to form the core structure. beilstein-journals.org

Another innovative strategy involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This transfer initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, providing a mild and broadly applicable method for constructing complex benzofurylethylamine derivatives. nih.gov These cascade reactions demonstrate the utility of radical chemistry in forging multiple C-C and C-O bonds in a single, efficient operation. nih.gov

| Initiation Method | Key Intermediate(s) | Cascade Type | Application | Reference(s) |

| Single-Electron Transfer (SET) | Azaallyl radical, Aryl radical | Radical Cyclization / Intermolecular Coupling | Synthesis of complex benzofurylethylamine derivatives. | nih.gov |

| Visible Light Irradiation | Trifluoromethyl radical, Alkyl radical | Radical Addition / Intramolecular Cyclization (6-exo-trig) | Catalyst-free synthesis of trifluoromethylated heterocycles. | beilstein-journals.org |

| Reductive Radical Initiators | Alkyl radical, Vinylic radical | Tandem Cyclization (e.g., 8-endo-trig/5-exo-trig) | Total synthesis of complex polycyclic natural products. | nih.gov |

Proton Quantum Tunneling Approaches in Benzofuran Ring Construction

In the realm of advanced synthetic methodologies, proton quantum tunneling has emerged as a non-classical pathway for constructing benzofuran rings. rsc.orgrsc.org This quantum mechanical phenomenon allows a proton to pass through a reaction's activation barrier rather than requiring the energy to overcome it, enabling reactions to proceed with high efficiency and selectivity, often at temperatures far lower than those required for classical thermal reactions. lookchem.comruben-group.de

This approach has been demonstrated in the interfacial synthesis of a benzofuran derivative on a silver (Ag(111)) surface. ruben-group.deresearchgate.net Researchers investigated a hydroalkoxylation reaction where the closure of the furan (B31954) ring proceeds at cryogenic temperatures (down to 150 K) with a notable absence of side reactions. lookchem.comresearchgate.net Computational modeling using density functional theory (DFT) unraveled a reaction pathway mediated by proton tunneling. ruben-group.de

Crucially, the dominant contribution of the quantum tunneling pathway was confirmed experimentally by examining the kinetic isotope effect (KIE). researchgate.net When the hydroxyl proton of the starting material was replaced with deuterium, the reaction rate changed significantly, providing strong evidence that the tunneling of the proton is a key step in the ring-closing mechanism. lookchem.comruben-group.de This method opens unexplored avenues for on-surface synthesis rooted in quantum mechanics, offering unmatched insight into complex chemical transformations and providing a route to highly selective reactions that are inaccessible through conventional approaches. ruben-group.deresearchgate.net

Reaction Mechanisms in this compound Synthesis and Derivatization

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-breaking and bond-forming events—the reaction pathway—is fundamental to optimizing the synthesis of this compound and its derivatives. mt.com The elucidation of these pathways is achieved through a combination of experimental observation and computational modeling. nih.gov Experimental techniques may involve taking samples at timed intervals for offline analysis or using in-situ spectroscopic methods to track the concentration of reactants, intermediates, and products over time. mt.com These empirical data are then used to support or disprove postulated mechanisms. mt.com

Computational chemistry, particularly through methods like accelerated molecular dynamics, provides a powerful tool for mapping surface reaction pathways automatically, even with minimal initial experimental data. nih.gov These simulations can identify elementary reaction steps and transition states, offering a molecular-level view of the transformation. nih.gov

Several reaction pathways for the synthesis of this compound derivatives have been established. A common route starts with 5-nitrosalicylaldehyde, which reacts with ethyl bromoacetate in the presence of a base like potassium carbonate. guidechem.comgoogle.com This is followed by hydrolysis to yield the key intermediate, this compound-2-carboxylic acid. guidechem.comgoogle.com This intermediate can be further converted to this compound-2-carboxamide, a precursor for the antidepressant drug vilazodone. google.com

Another well-documented pathway is used in the synthesis of intermediates for the antiarrhythmic drug dronedarone. epo.org This process can involve the acylation of a substituted 2-(2-hydroxy-5-nitrophenyl)-ethanone intermediate, followed by a base- and zeolite-catalyzed cyclization to form the 2-butyl-3-aroyl-5-nitrobenzofuran core. epo.org The plausible mechanism for the visible-light-induced radical cascade also provides an example of a detailed reaction pathway, involving radical generation, addition, cyclization, oxidation, and deprotonation steps. beilstein-journals.org

Understanding Regioselectivity and Stereoselectivity

In the synthesis and derivatization of this compound, controlling the orientation and spatial arrangement of functional groups is critical. This control is governed by the principles of regioselectivity and stereoselectivity. masterorganicchemistry.com Regioselectivity describes the preference for one direction of bond formation over another, leading to specific constitutional isomers. numberanalytics.com Stereoselectivity refers to the preferential formation of one stereoisomer over others. saskoer.ca

Regioselectivity: The placement of substituents on the benzofuran ring is a key regiochemical consideration. In electrophilic substitution reactions of the benzofuran core, the nitro group at the 5-position acts as a strong electron-withdrawing group, deactivating the benzene (B151609) ring and directing incoming electrophiles to specific positions. During the construction of the ring itself, regioselectivity is also paramount. For example, in polar Diels-Alder reactions involving 2-nitrobenzofuran (B1220441) as a dienophile, theoretical studies using Density Functional Theory (DFT) help predict the preferred regioisomeric products by analyzing the local electrophilicity at the active sites of the reagents. researchgate.net

Stereoselectivity: Many reactions used to construct or functionalize the benzofuran ring create new stereocenters. The stereochemical outcome of these reactions is often highly selective. For instance, radical cyclization cascades used to form polycyclic systems can exhibit excellent diastereoselectivity, which is determined in the cyclization step. mdpi.com A compelling example is the dearomative [3+2] cycloaddition reaction of 2-nitrobenzofuran with allenoates. researchgate.net This reaction proceeds with perfect diastereoselectivity (>20:1 dr), affording a single, well-defined stereoisomer of the resulting benzofuro[3,2-b]indol-3-one product. researchgate.net Such high levels of selectivity are crucial for the synthesis of stereochemically complex and biologically active molecules.

Investigation of Intermediates in this compound Reactions

The synthesis of this compound and its derivatives proceeds through a series of transient chemical species known as reaction intermediates. google.comepo.org Identifying and characterizing these intermediates is crucial for understanding the reaction mechanism and optimizing reaction conditions. Techniques such as mass spectrometry are invaluable for directly probing and identifying these short-lived species in a reaction mixture. nih.gov

In the synthesis of precursors for the drug vilazodone, several key intermediates have been isolated and characterized. guidechem.com Starting from 5-nitrosalicylaldehyde, the reaction pathway proceeds through This compound-2-carboxylic acid , which is then converted to This compound-2-carboxamide . google.com This amide is subsequently reduced to form another key intermediate, 5-aminobenzofuran-2-carboxamide . google.com

Similarly, the synthesis of dronedarone, an antiarrhythmic agent, involves stable intermediates derived from this compound. epo.orggoogle.com A patented process describes the formation of 5-nitro-2,3-dihydro-benzofuran-3-ols as intermediates. google.com Another pathway involves the formation of an ester intermediate, such as 2-oxo-2-(4-methoxyphenyl)ethyl 2-(2-hydroxy-5-nitrophenyl)acetate , which then undergoes cyclization to form the target benzofuran. epo.org The table below lists some of the key identified intermediates.

| Synthetic Target | Key Intermediate(s) | Starting Material(s) | Reference(s) |

| Vilazodone Precursors | This compound-2-carboxylic acid; this compound-2-carboxamide | 5-Nitrosalicylaldehyde | guidechem.comgoogle.com |

| Dronedarone Precursors | 2-(n-Butyl)-5-nitrobenzofuran; 5-Nitro-2,3-dihydro-benzofuran-3-ols | 4-Nitrophenol or Salicylaldehyde derivatives | epo.orggoogle.com |

| Dronedarone Precursors | 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone | epo.org |

| (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 2-Butyl-5-nitrobenzofuran | 4-Nitrophenol | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 5 Nitrobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds, including 5-nitrobenzofuran and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural assignment.

¹H-NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound derivatives, the aromatic protons exhibit characteristic chemical shifts and coupling constants that are influenced by the substituents on the benzofuran (B130515) ring system. hw.ac.uk

In a representative derivative, 3-(4-chlorophenyl)-5-nitrobenzofuran, the ¹H-NMR spectrum in CDCl₃ shows several key signals. rsc.org The protons on the chlorophenyl ring appear as a multiplet between δ 7.49 and 7.58 ppm. rsc.org The protons of the benzofuran moiety itself display distinct resonances: a doublet at δ 7.65 ppm (J = 9.0 Hz), a singlet at δ 7.93 ppm, a doublet of doublets at δ 8.31 ppm (J = 9.1, 2.3 Hz), and a doublet at δ 8.69 ppm (J = 2.3 Hz). rsc.org These splitting patterns arise from the coupling between adjacent, non-equivalent protons and are crucial for assigning their positions on the aromatic rings. libretexts.org

For 2-n-butyl-5-nitrobenzofuran, the aromatic protons are observed at δ 7.74 (d, J = 9 Hz, 1H), δ 8.15 (dd, J = 9 Hz, J = 2.5 Hz, 1H), and δ 8.49 (d, J = 2.5 Hz, 1H) in DMSO-d6. google.com The aliphatic protons of the n-butyl group appear at δ 0.92 (t, 3H), δ 1.26 (m, 2H), δ 1.68 (m, 2H), and δ 2.86 (m, 2H). google.com

The following table summarizes the ¹H-NMR data for selected this compound derivatives:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-(4-chlorophenyl)-5-nitrobenzofuran | CDCl₃ | 8.69 (d, J = 2.3 Hz, 1H), 8.31 (dd, J = 9.1, 2.3 Hz, 1H), 7.93 (s, 1H), 7.65 (d, J = 9.0 Hz, 1H), 7.55 – 7.58 (m, 2H), 7.49 – 7.52 (m, 2H) rsc.org |

| 2-n-butyl-5-nitrobenzofuran | DMSO-d6 | 8.49 (d, J = 2.5 Hz, 1H), 8.15 (dd, J = 9 Hz, J = 2.5 Hz, 1H), 7.74 (d, J = 9 Hz, 1H), 2.86 (m, 2H), 1.68 (m, 2H), 1.26 (m, 2H), 0.92 (t, 3H) google.com |

| 1-(this compound-2-yl)-3-phenylurea | DMSO-d6 | 10.81 (s, 1H, NH), 10.50 (s, 1H, NH), 7.38-7.82 (m, 9H, ArH) core.ac.uk |

| Methyl this compound-2-carboxylate | CDCl₃ | 7.51 (d, J = 5:1 Hz) unibo.itrsc.org |

This table is interactive. Click on the headers to sort the data.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. acs.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

For 3-(4-chlorophenyl)-5-nitrobenzofuran, the ¹³C-NMR spectrum in CDCl₃ reveals signals at δ 158.70, 144.80, 144.31, 132.76, 129.40, 129.28, 126.97, 122.68, 120.95, 120.75, 117.21, and 112.57 ppm. rsc.org These resonances correspond to the twelve distinct carbon environments in the molecule.

The following table presents the ¹³C-NMR data for a representative this compound derivative:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(4-chlorophenyl)-5-nitrobenzofuran | CDCl₃ | 158.70, 144.80, 144.31, 132.76, 129.40, 129.28, 126.97, 122.68, 120.95, 120.75, 117.21, 112.57 rsc.org |

| (E)-3-(benzofuran-2-yl)-3-hydroxy-2-((E)-(substituted phenyl)diazenyl)acrylaldehyde compounds | Not Specified | The structures were confirmed by ¹³C NMR spectral data displaying peaks that confirm their structure. nih.gov |

This table is interactive. Click on the headers to sort the data.

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org Various MS techniques are employed in the characterization of this compound and its derivatives.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and providing molecular weight information for the separated components. rsc.org For instance, the LC-MS analysis of a crude reaction mixture in the synthesis of a 2-n-butyl-5-nitrobenzofuran derivative showed a molecular ion peak [M+] at m/z 381.30, confirming the formation of the target compound. derpharmachemica.com Similarly, derivatives of 1-(this compound-2-yl)-3-arylurea have been characterized by ESI-MS, with one example showing a protonated molecular ion [M+H]⁺ at m/z 298.4. core.ac.uk

HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For example, the HR-MS (ESI) data for 3-(4-chlorophenyl)-5-nitrobenzofuran showed a calculated mass of 292.0580 for C₁₅H₁₁NNaO₄ and a found mass of 292.0578, which are in excellent agreement. rsc.org Similarly, various aryl (this compound-2-yl)ketones and their corresponding ketoximes have been characterized using HR-MS to confirm their structures. dergipark.org.trdergipark.org.tr

The following table provides HR-MS data for some this compound derivatives:

| Compound | Ionization | Calculated m/z | Found m/z |

| 3-(4-chlorophenyl)-5-nitrobenzofuran | ESI | 292.0580 [M+Na]⁺ | 292.0578 rsc.org |

| Aryl (this compound-2-yl)ketone derivative | Not Specified | 268.0604 [M+H]⁺ | 268.0614 dergipark.org.tr |

| Aryl (this compound-2-yl)ketone derivative | Not Specified | 282.0761 [M+H]⁺ | 282.0770 dergipark.org.tr |

| Aryl (this compound-2-yl)ketone derivative | Not Specified | 298.0710 [M+H]⁺ | 298.0723 dergipark.org.tr |

This table is interactive. Click on the headers to sort the data.

EI-MS is a "hard" ionization technique that causes extensive fragmentation of the analyte molecule. acdlabs.com The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and identification. nih.gov For nitroaromatic compounds, characteristic fragment ions are often observed due to the loss of the nitro group (NO₂) or related species. researchgate.net While specific EI-MS data for this compound itself is not detailed in the provided context, the general fragmentation patterns of nitroaromatic compounds involve ions corresponding to [M]⁺, [M-NO]⁺, and [M-NO₂]⁺. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the qualitative analysis of this compound and its derivatives. The FT-IR spectra provide diagnostic absorption bands that confirm the presence of key functional groups, particularly the nitro group and the benzofuran core. The spectra are typically recorded using a potassium bromide (KBr) dispersion medium. ias.ac.in

The most prominent and characteristic absorption bands for this compound derivatives are those corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. These strong absorptions are crucial for confirming the successful nitration of the benzofuran ring.

In addition to the nitro group, other important vibrations include the C=C stretching of the aromatic ring, the C-O-C stretching of the furan (B31954) ring, and C-H stretching and bending modes. For derivatives with additional functional groups, such as carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups, their characteristic absorption bands will also be present in the FT-IR spectrum, further aiding in structural elucidation. dergipark.org.trresearchgate.net

Several studies have reported the FT-IR analysis of various this compound derivatives, providing valuable data for structural confirmation. For instance, the synthesis of aryl (this compound-2-yl)ketone derivatives showed characteristic C=O stretching frequencies. dergipark.org.tr Similarly, the synthesis and characterization of other derivatives have relied on FT-IR to confirm the presence of expected functional groups. core.ac.ukajphs.cominnovareacademics.in

Below is a table summarizing the characteristic FT-IR absorption bands for various this compound derivatives as reported in the literature.

| Compound Type | Functional Group | Characteristic Absorption Bands (cm⁻¹) | References |

| 2-n-butyl-5-nitrobenzofuran derivative | C=O (keto) | 1640 | researchgate.net |

| Aryl (this compound-2-yl)ketone derivatives | C=O | 1622 - 1661 | dergipark.org.tr |

| Aryl (this compound-2-yl)ketone oxime derivatives | O-H | 3202 - 3379 | dergipark.org.tr |

| (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives | - | - | researchgate.net |

| 5-nitro-1,3-benzodioxole | C-H (aromatic) | 3093 | orientjchem.org |

| 5-nitro-1,3-benzodioxole | Ring breathing | 796 | orientjchem.org |

| 5-nitro-1,3-benzodioxole | C-H (in-plane bend) | 1120, 1036 | orientjchem.org |

| 5-nitro-1,3-benzodioxole | C-H (out-of-plane bend) | 872, 810, 719 | orientjchem.org |

Purity Assessment Techniques

Ensuring the purity of synthesized compounds is a critical step in chemical research. Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for assessing the purity of this compound and its derivatives.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a chromatographic method used to separate non-volatile mixtures. wikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which serves as the stationary phase. wikipedia.orgumass.edu The sample is spotted onto the plate, and a solvent or solvent mixture (the mobile phase) is allowed to move up the plate via capillary action. wikipedia.orgumass.edu

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. umass.edu The purity of a compound can be assessed by the presence of a single spot on the developed TLC plate. wikipedia.org TLC is also invaluable for monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. umass.edu

In the context of this compound synthesis, TLC is routinely used to monitor the reaction progress and to confirm the purity of the final products. core.ac.ukajphs.comderpharmachemica.comsemanticscholar.org For instance, in the synthesis of 2-n-butyl-5-nitrobenzofuran, TLC was employed to monitor the reaction's completion. derpharmachemica.com Similarly, the synthesis of various other this compound derivatives utilized TLC to check for the purity of the synthesized compounds. dergipark.org.trcore.ac.ukresearchgate.net

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (adsorbent, mobile phase, and temperature). researchgate.net

The table below provides examples of TLC applications in the analysis of this compound derivatives.

| Compound/Reaction | TLC Application | Stationary Phase | Mobile Phase | Observations/Results | References |

| Synthesis of 2-n-butyl this compound | Monitoring reaction progress | Not specified | Not specified | Crude product obtained with 97.9% purity by HPLC | derpharmachemica.com |

| Synthesis of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives | Monitoring reaction progress | Silica gel | Toluene (B28343) | Crystalline product separated from the reaction mixture | core.ac.uk |

| Synthesis of Aryl (this compound-2-yl)ketone derivatives | Checking purity | Silica gel 60 F254 | Not specified | Confirmed purity of compounds | dergipark.org.tr |

| Synthesis of Ethyl this compound-2-carboxylate | Monitoring reaction progress | Not specified | Not specified | Reaction completion was observed | semanticscholar.org |

| Synthesis of this compound-2-carbohydrazide | Monitoring reaction progress | Not specified | Not specified | Reaction completion was examined | semanticscholar.org |

| Synthesis of (3-alkoxybenzofuran-2-yl)(phenyl) methanones | Monitoring reaction progress and checking purity | Silica gel 60-120 | Petroleum ether and ethyl acetate (B1210297) (9.5:0.5 ratio) | Progress monitored and purity checked | researchgate.net |

Biological and Pharmacological Investigations of 5 Nitrobenzofuran Derivatives

Antimicrobial Activity

Derivatives of 5-nitrobenzofuran have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. vulcanchem.com The antimicrobial properties are often attributed to the nitro group, which can interfere with microbial metabolic processes. vulcanchem.com

This compound derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. vulcanchem.com The introduction of different substituents onto the this compound core allows for the modulation of antibacterial potency and spectrum.

For instance, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and evaluated for their antibacterial properties. innovareacademics.inresearchgate.net Among the tested compounds, one derivative, (3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone , exhibited the highest activity. innovareacademics.inresearchgate.net In another study, newly synthesized benzofuran (B130515) derivatives, including those with a 5-nitro substituent, were tested against Enterococcus faecalis. Two compounds, M5a and M5g , demonstrated potent antibacterial activity at a concentration of 50µg/ml. cuestionesdefisioterapia.com

Furthermore, bis-heterocyclic derivatives of 3-methyl-5-nitro-2(4-aryl-3-mercapto-1,2,4-triazol-5-yl)benzofurans have been synthesized and screened for their antibacterial activity. jocpr.com Compounds 3a and 3b from this series showed promising activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and good activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. jocpr.com Another compound, 3c , displayed moderate to good activity against all tested bacterial strains. jocpr.com

Substituted-5-nitrobenzofuran-2-yl-carbamides have also been investigated. ajphs.comajphs.com Derivatives 6-d and 6-e showed noteworthy zones of inhibition against Gram-positive bacteria when compared to the standard drug ampicillin. ajphs.com Similarly, some this compound-2-carboxyhydrazide derivatives, specifically compounds 5-a and 5-b , exhibited significant zones of inhibition against Gram-positive bacteria. wisdomlib.org

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

| (3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone | Not specified | Highest activity in its series | innovareacademics.in, researchgate.net |

| M5a and M5g | Enterococcus faecalis | Potent activity at 50µg/ml | cuestionesdefisioterapia.com |

| 3a and 3b (bis-heterocycles) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Challenging activity against Gram-positive, good against Gram-negative | jocpr.com |

| 3c (bis-heterocycle) | Multiple strains | Moderate to good activity | jocpr.com |

| 6-d and 6-e (carbamides) | Gram-positive bacteria | Appreciable zone of inhibition | ajphs.com |

| 5-a and 5-b (carboxyhydrazides) | Gram-positive bacteria | Significant zone of inhibition | wisdomlib.org |

This table is for illustrative purposes and may not be exhaustive.

Benzofuran derivatives containing a nitro group have also been recognized for their potent antifungal properties against various fungal species. vulcanchem.com Research has indicated their efficacy against fungi such as Candida species, Cryptococcus neoformans, and Aspergillus niger. vulcanchem.comresearchgate.net

In a study focused on new aryl (this compound-2-yl)ketone and ketoxime compounds, several derivatives were synthesized and tested for their anticandidal activity. dergipark.org.trdergipark.org.tr Among them, compound 2c , which has a methoxy (B1213986) group on the phenyl ring, demonstrated the highest activity against Candida albicans and Candida glabrata, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. dergipark.org.trdergipark.org.tr It was also noted that converting the ketone group to its oxime derivative generally increased the antifungal activity. dergipark.org.tr

However, not all this compound derivatives exhibit broad-spectrum antifungal activity. For example, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives showed no activity against the fungi tested. innovareacademics.ininnovareacademics.in In contrast, other synthesized benzofuran derivatives, M5i , M5k , and M5l , showed significant activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com

The antifungal activity of bis-heterocyclic derivatives of 3-methyl-5-nitro-2(4-aryl-3-mercapto-1,2,4-triazol-5-yl)benzofurans was also evaluated. jocpr.com Compound 2a from this series showed good inhibition of the fungi A. niger and C. albicans, while compounds 2b and 2c were moderately active. jocpr.com Compound 3c from a related series also demonstrated good activity against both fungi. jocpr.com

The table below presents the antifungal activity of some this compound derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

| 2c (Aryl (this compound-2-yl)ketone) | C. albicans, C. glabrata | MIC of 3.12 µg/mL | dergipark.org.tr, dergipark.org.tr |

| (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanones | Not specified | No activity | innovareacademics.in, innovareacademics.in |

| M5i, M5k, and M5l | C. albicans | Significant activity at 25µg/ml | cuestionesdefisioterapia.com |

| 2a (bis-heterocycle) | A. niger, C. albicans | Good inhibition | jocpr.com |

| 2b and 2c (bis-heterocycles) | A. niger, C. albicans | Moderately active | jocpr.com |

| 3c (bis-heterocycle) | A. niger, C. albicans | Good activity | jocpr.com |

This table is for illustrative purposes and may not be exhaustive.

Antibacterial Efficacy and Spectrum

Anti-inflammatory Activity

Derivatives of this compound have been reported to possess anti-inflammatory properties. vulcanchem.com These compounds are thought to modulate various inflammatory pathways, making them interesting candidates for the development of new anti-inflammatory agents. vulcanchem.com

In one study, a series of novel 1,3,4-oxadiazole (B1194373) derivatives were synthesized from ethyl this compound-2-carboxylate and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method. researchgate.netresearchgate.net Additionally, some substituted-5-nitrobenzofuran-2-yl-carbamides were synthesized and evaluated for their anti-inflammatory activity. ajphs.comajphs.com The derivatives 5-a and 5-b showed significant anti-inflammatory activity. wisdomlib.org

Antioxidant Activity

Several studies have highlighted the antioxidant potential of this compound derivatives. rsc.org The antioxidant capacity of these compounds is often evaluated using methods like the DPPH free radical scavenging assay. rsc.org

A series of novel 1,3,4-oxadiazole derivatives derived from ethyl this compound-2-carboxylate were synthesized and tested for their in vitro antioxidant activity. researchgate.net Similarly, the antioxidant properties of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were investigated. innovareacademics.inresearchgate.netinnovareacademics.in Among the tested compounds in this series, derivative 2d showed the highest free radical scavenging activity, while 2e had the least activity. innovareacademics.ininnovareacademics.in

Another study reported the synthesis of aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone, which was then reduced to the corresponding 5-amino derivative. nih.gov Several compounds from this research, including 6a, 6b, 6d, 6h, 6o, 6p, and 6r , demonstrated very good antioxidant activity. nih.gov

Anti-diabetic Activity and Related Mechanisms

The investigation of this compound derivatives has extended to their potential as anti-diabetic agents. A key mechanism explored in this context is the inhibition of enzymes involved in carbohydrate digestion, such as α-glucosidase. ajol.info

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. ajol.inforesearchgate.net

A study involving the synthesis of twenty 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazole derivatives revealed their potential as α-glucosidase inhibitors. researchgate.net Many of these compounds, particularly those containing hydroxyl and halogen substituents, were found to be significantly more active than the standard drug, acarbose (B1664774). researchgate.net The IC50 values for the active compounds ranged from 12.75 ± 0.10 to 162.05 ± 1.65 μM, compared to an IC50 of 856.45 ± 5.60 μM for acarbose. researchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

A series of novel this compound-2-yl-carbamide derivatives have been synthesized and investigated for their potential as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key target in the management of type II diabetes. researchgate.netscience.gov Molecular docking studies were performed to understand the interaction between these derivatives and the PPAR-γ receptor (PDB ID: 4RFM). researchgate.netscience.govrsc.org The binding energies from these computational studies were found to be in the range of –5.90 to –9.80 kcal/mol, indicating a potential for these compounds to bind effectively to the receptor. researchgate.netscience.govresearchgate.net The synthesis of these derivatives involved the creation of 5-nitro-1-benzofuran-2-carbonyl azide (B81097) from 5-nitro-1-benzofuran-2-carbohydrazide, which then undergoes a Curtis type of rearrangement with substituted aromatic amines to yield the final carbamide compounds. researchgate.netscience.gov

Oral Glucose Tolerance Test (OGTT) Studies

To assess the practical antidiabetic potential of the synthesized this compound derivatives, researchers conducted Oral Glucose Tolerance Tests (OGTT). researchgate.netscience.gov The OGTT is a standard medical procedure used to evaluate how quickly glucose is cleared from the blood after an oral administration of a glucose load. uj.ac.zaresearchgate.net The prepared this compound-2-yl-carbamide derivatives were specifically studied through OGTT to determine their effect on plasma glucose levels, providing an in vivo measure of their potential hypoglycemic activity. researchgate.netscience.gov

Anticancer/Antiproliferative Activity

The anticancer potential of this compound derivatives has been a subject of significant research interest. researchgate.netresearchgate.net The this compound structure is recognized for its potential antibacterial and anticancer activities. researchgate.net

Specific derivatives of this compound have been evaluated for their in vitro antiproliferative effects against human breast cancer (MDA-MB-231) and cervical cancer (Caski) cell lines. researchgate.net In one study, a series of 7-acetyl-2-aryl-5-nitrobenzofurans were synthesized and tested. researchgate.net Among these, the compound 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (designated as 2h) demonstrated notable antiproliferative activity. researchgate.net It yielded an IC50 value of 5.13 ± 0.86 µM against the MDA-MB-231 cell line and 26.96 ± 4.97 µM against the Caski cell line. researchgate.net These results were significant when compared to the standard chemotherapeutic agent, Camptothecin. researchgate.net Another derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, also showed cytotoxic activity against the HCT 116 cell line. rsc.org

Cytotoxicity of 7-acetyl-2-aryl-5-nitrobenzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound (Camptothecin) IC50 (µM) |

|---|---|---|---|

| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | MDA-MB-231 | 5.13 ± 0.86 | 24.69 ± 0.26 |

| Caski | 26.96 ± 4.97 | 8.96 ± 0.23 |

Other Biological Activities

Beyond their effects on metabolic disorders and cancer, derivatives of this compound have been explored for a range of other bioactivities, including infectious diseases.

The benzofuran nucleus is generally recognized as a scaffold with potential anti-HIV properties. science.gov Research has been conducted on various benzofuran derivatives for their ability to inhibit HIV-1. researchgate.net For instance, studies on pterocarpans and other benzofuran analogues have been undertaken to assess anti-HIV activity. While 1-(this compound-2-yl)-3-arylurea derivatives have been synthesized for broad biological screening, specific, detailed reports on their anti-HIV efficacy with quantitative data like IC50 values were not prominent in the reviewed literature. researchgate.net

Derivatives of this compound have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net In one study, a series of compounds derived from this compound-3-yl hydrazine (B178648) were synthesized and screened for their in-vitro antimalarial activity against the 3D7 strain of P. falciparum. The results showed that these compounds exhibited activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 125 µg/ml. Specifically, two of the synthesized compounds showed promising MIC values of 1.9 µg/ml and 7.8 µg/ml. Another line of investigation involves (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, where 5-nitrofuran analogues demonstrated potent activity against the 3D7 strain of the parasite. researchgate.net

Antimalarial Activity of this compound Derivatives

| Compound Series | Parasite Strain | Activity Range (MIC) |

|---|---|---|

| Derivatives of this compound-3-yl hydrazine | Plasmodium falciparum (3D7) | 1.9 - 125 µg/ml |

Molluscicidal Activity

The potential of benzofuran derivatives as molluscicidal agents has been an area of scientific inquiry, particularly in the search for compounds to control snail populations that act as intermediate hosts for parasites. While research directly focusing on the molluscicidal properties of this compound is not extensively detailed in the available literature, studies on broader benzofuran-containing compounds have shown promising results.

Research has been conducted on a variety of heterocyclic compounds that incorporate a benzofuran moiety to assess their effectiveness against snails such as Biomphalaria alexandrina, a known vector for schistosomiasis. nih.gov In these studies, a chalcone (B49325) derivative was synthesized and utilized as a building block for creating a range of compounds including pyrazoline, isoxazoline, pyrimidine, and pyridine (B92270) derivatives, all containing the benzofuran structure. nih.gov

Screening of these synthesized compounds revealed that several exhibited significant molluscicidal activity. nih.gov One derivative, in particular, demonstrated 100% mortality of the snail population at a concentration of 10 parts per million (ppm) after 24 hours of immersion. nih.gov Other related compounds showed moderate to good activity in these tests. nih.gov While benzofurans, in general, are recognized for a wide array of pharmacological effects, including molluscicidal action, the primary focus of some studies on 5-substituted benzofuran derivatives has been on other biological activities, such as antimicrobial effects. core.ac.uk

Table 1: Molluscicidal Activity of Selected Benzofuran Derivatives

| Compound | Target Snail | Activity | Reference |

| Benzofuran derivative with pyrazole (B372694), isoxazole, pyridine, pyrimidine, 1,4-thiazine, or 1,3,4-thiadiazine moiety | Biomphalaria alexandrina | One compound showed 100% mortality at 10 ppm after 24 hours. Others displayed good to moderate activity. | nih.gov |

| Chalcone and other derivatives with benzofuran moiety | Mollusca | Promising to moderate molluscicidal activities observed. | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been the subject of significant investigation as potential inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. The two isoforms of this enzyme, MAO-A and MAO-B, are important targets for the development of treatments for neurodegenerative conditions like Parkinson's disease and depression.

Research into 2-phenylbenzofuran (B156813) derivatives has identified several compounds with a 5-nitro substitution that exhibit potent and selective inhibitory activity against MAO. The substitution patterns on both the benzofuran core and the attached phenyl ring have been shown to be critical in determining the affinity for either MAO-A or MAO-B. nih.gov

For instance, 2-(3-methoxyphenyl)-5-nitrobenzofuran has been identified as a highly potent and reversible inhibitor of MAO-B, with a reported half-maximal inhibitory concentration (IC50) of 0.024 µM. nih.govjst.go.jp In contrast, a related compound, 7-nitro-2-phenylbenzofuran, was found to be the most potent inhibitor of MAO-A in the same series, with an IC50 of 0.168 µM. nih.govjst.go.jp

Further studies have explored the influence of different substituents. The presence and position of methoxyl groups on the 2-phenyl ring significantly impact the inhibitory activity. jst.go.jp Generally, 2-phenyl-5-nitrobenzofuran derivatives with a single methoxyl group on the phenyl ring have demonstrated greater potency as MAO-B inhibitors compared to their 7-nitro counterparts. jst.go.jp Interestingly, the unsubstituted 2-phenyl-5-nitrobenzofuran was also found to be a potent and selective MAO-B inhibitor. jst.go.jp The benzofuran scaffold itself is considered a valuable structure for the design of novel MAO inhibitors. nih.govnih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B | 0.024 | Reversible | nih.govjst.go.jp |

| 7-nitro-2-phenylbenzofuran | MAO-A | 0.168 | Reversible | nih.govjst.go.jp |

| 2-phenyl-5-nitrobenzofuran | MAO-B | Potent and selective | - | jst.go.jp |

Structure Activity Relationship Sar and Structural Modification Studies of 5 Nitrobenzofuran Derivatives

Impact of Substituents on Biological Activity

The type, position, and number of substituent groups on the 5-nitrobenzofuran scaffold significantly dictate the molecule's interaction with biological targets, influencing its potency and selectivity.

The introduction of chloro substituents to the this compound framework can have a pronounced effect on biological activity. The position of the chlorine atom is a critical determinant of its impact. mdpi.com For instance, in a series of benzofuran (B130515) derivatives, a chloro group at the 5-position was a key feature of a compound with potential antimicrobial and anticancer properties. ontosight.ai The presence of a chloro group can alter the electronic properties and lipophilicity of the molecule, which may enhance its ability to cross cell membranes or interact with specific biological targets. mdpi.com

In the context of hybrid molecules, the addition of chloro substituents to linked heterocyclic systems, such as pyrazoline and pyrazole (B372694) moieties, has been shown to be closely related to the antibacterial activity of the resulting benzofuran compounds. rsc.org For example, a study on benzyloxyphenylmethylaminophenol derivatives showed that a chloro group at the C-3 position of an associated ring led to a lower IC50 value (1.38 µM) compared to the non-chlorinated equivalent (7.71 µM), indicating increased potency. mdpi.com However, moving the chloro group to a different position, such as C-5, reduced this activity. mdpi.com This highlights the positional importance of chloro substitution in modulating biological effects.

Table 1: Effect of Chloro Substituent Position on Biological Activity

| Compound Class | Chloro Position | Observed Activity Change | Reference |

|---|---|---|---|

| Benzyloxyphenylmethylaminophenols | C-3 | Increased potency (IC50 = 1.38 µM vs 7.71 µM) | mdpi.com |

| Benzyloxyphenylmethylaminophenols | C-5 | Reduced activity compared to C-3 substitution | mdpi.com |

The presence of hydroxyl and other halogen groups (like bromine and fluorine) on the benzofuran ring system is a significant factor in determining the biological profile of the derivatives. rsc.org The phenolic hydroxyl group, in particular, has been identified as crucial for modulating anticancer activity. mdpi.com It is believed that this hydrogen-donating group facilitates favorable interactions with biological targets, thereby inducing cytotoxicity. mdpi.com Good antimicrobial activity has also been associated with hydroxyl or halogen substituents at the 4-position of the benzofuran nucleus. researchgate.net

Halogen substitutions at various positions have been shown to be critical determinants of biological activity. researchgate.net For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in a compound with notable cytotoxic activity against specific leukemia cell lines, showing IC50 values of 5 µM and 0.1 µM. mdpi.com Similarly, adding a fluorine atom at the 4-position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity. mdpi.comsemanticscholar.org Such halogen substitutions, particularly at the para position of the benzofuran, are thought to create more favorable hydrophobic interactions, leading to higher potency. mdpi.comsemanticscholar.org

Table 2: Impact of Hydroxyl and Halogen Substituents on Anticancer Activity

| Derivative Class | Substituent & Position | Target Cell Lines | Activity (IC50) | Reference |

|---|---|---|---|---|

| Halogenated Benzofuran | Bromine at 3-position (on methyl group) | K562 (Leukemia) | 5 µM | mdpi.com |

| Halogenated Benzofuran | Bromine at 3-position (on methyl group) | HL60 (Leukemia) | 0.1 µM | mdpi.com |

Methoxy (B1213986) groups (-OCH3) are another important substituent whose position and number can fine-tune the biological activity of this compound derivatives. unica.it These groups can influence properties like lipophilicity and hydrogen bonding capacity, which are critical for drug-target interactions. vulcanchem.com

In studies on 2-phenylbenzofuran (B156813) derivatives as monoamine oxidase (MAO) inhibitors, the substitution patterns of methoxy groups on the 2-phenyl ring, combined with a nitro group on the benzofuran moiety, were key to determining affinity for MAO-A or MAO-B. unica.it Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as the most potent MAO-B inhibitor in its series with an IC50 value of 0.024 µM. unica.it In contrast, 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor. unica.it Another compound, 2-(4-methoxyphenyl)-5-nitrobenzofuran, was also noted for its potent and selective MAO-B inhibition. unica.it

The position of the methoxy group is crucial. A methoxy group at the para position of a phenyl ring attached to a benzofuran ketone improved biological activity to some extent, while methoxy groups at both the ortho and para positions resulted in the most potent anti-tumor derivative in one study. pharmatutor.org Conversely, a methoxy group at the meta position often leads to reduced activity compared to ortho or para-substituted analogs. vulcanchem.com

Influence of Hydroxyl and Halogen Groups

Modifications of the Benzofuran Moiety

Alterations to the core benzofuran ring system itself represent a key strategy in SAR studies. Research has shown that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, are crucial for the cytotoxic activity of these compounds. semanticscholar.org Such modifications can significantly influence the selectivity of these compounds toward cancer cells. semanticscholar.org

Bioisosteric replacement, where one part of the molecule is replaced by another with similar physical or chemical properties, is a common tactic. For example, replacing an amide linker with a triazole ring in certain derivatives was found to increase conformational flexibility, which can impact biological activity. nih.gov The structural motif of the benzofuran, a fusion of benzene (B151609) and furan (B31954) rings, is a versatile scaffold for synthesizing new derivatives with potential applications against a variety of disorders, including cancer. researchgate.net

Linkage to Other Heterocyclic Systems

Creating hybrid molecules by linking the this compound scaffold to other heterocyclic systems is a powerful approach to developing novel compounds with enhanced or unique biological activities. semanticscholar.org Pyrazoles and pyrazolines are among the most explored heterocyclic partners. rsc.orgmdpi.commdpi.com

The combination of benzofuran with pyrazoline or pyrazole moieties has yielded compounds with significant biological potential, particularly in antimicrobial and anticancer applications. rsc.orgresearchgate.net SAR studies have revealed that the benzofuran, pyrazoline, and an attached thiazole (B1198619) moiety were all essential for the antimicrobial activity of one series of hybrids. pharmatutor.org Specifically, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran demonstrated excellent activity against Gram-negative bacteria. pharmatutor.org

In the realm of anticancer research, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized and evaluated. rsc.org Among them, certain derivatives showed the most potent activity against a human ovarian cancer cell line, with IC50 values of 11 µM and 12 µM. rsc.org Further studies on pyrazolines incorporating both benzofuran and pyrazole moieties identified compounds with promising antibacterial activity against Escherichia coli and broad-spectrum activity against Bacillus subtilis. japsonline.com The presence of chloro substituents on the pyrazoline and pyrazole rings was found to be strongly correlated with the antibacterial activity of these hybrid compounds. rsc.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-methoxyphenyl)-5-nitrobenzofuran |

| 7-nitro-2-phenylbenzofuran |

| 2-(4-methoxyphenyl)-5-nitrobenzofuran |

| 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran |

| benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone |

| N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide |

| 2-butyl-5-nitrobenzofuran (B137315) |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides |

| ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate |

| 5-chloro-3-methyl-2-nitrobenzofuran |

| 2-hydroxy-5-nitrobenzaldehyde (B32719) |

| ethyl 5-aminobenzofuran-2-carboxylate |

| ethyl this compound-2-carboxylate |

| 5-methoxy-2-nitrobenzofuran |

Benzofuran-Oxadiazole Hybrids

The combination of the benzofuran ring with a 1,3,4-oxadiazole (B1194373) moiety has yielded compounds with significant biological potential, including anticancer and antifungal activities. nih.govncsu.eduijsrst.com SAR studies on these hybrids have provided valuable insights for the development of more potent derivatives.

In a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles evaluated for α-glucosidase inhibitory activity, compounds featuring hydroxyl and halogen substituents on the 5-aryl ring demonstrated significantly higher potency compared to the standard drug, acarbose (B1664774). researchgate.netproquest.com Specifically, derivatives with these substitutions showed IC50 values ranging from 12.75 ± 0.10 to 162.05 ± 1.65 μM, which is five to seventy times more active than acarbose (IC50 = 856.45 ± 5.60 μM). researchgate.net

Similarly, a series of benzofuran-oxadiazole hybrids incorporating an S-alkylated amide linkage were synthesized and screened for tyrosinase inhibition. nih.gov The derivative 5a, which contains a 2-fluorophenylacetamide group, was the most potent, with an IC50 of 11 ± 0.25 μM, surpassing the standard, ascorbic acid (IC50 = 11.5 ± 0.1 μM). nih.gov Compounds 5b, 5c, and 5d also showed efficient inhibition with IC50 values between 12.4 ± 0.0 and 15.5 ± 0.0 μM. nih.gov

Another study focused on benzofuran-oxadiazole hybrids as potential anticancer agents against the A549 lung cancer cell line. mdpi.com The derivative 5d, which has a methoxy group at the meta position of the phenyl ring, showed the highest activity with an IC50 of 6.3 ± 0.7 μM. In contrast, compound 5e, with an ethoxy group at the para position, had moderate activity (IC50 = 17.9 ± 0.46 μM). mdpi.com

Table 1: Anticancer Activity of Benzofuran-Oxadiazole Hybrids against A549 Lung Cancer Cell Line mdpi.com

| Compound | Substituent on Phenyl Ring | % Cell Viability | IC50 (μM) |

|---|---|---|---|

| 5d | m-methoxy | 27.49 ± 1.90 | 6.3 ± 0.7 |

| 5e | p-ethoxy | 34.47 ± 2.19 | 17.9 ± 0.46 |

| Crizotinib (Reference) | - | - | 8.54 ± 0.84 |

| Cisplatin (Reference) | - | - | 3.88 ± 0.76 |

Benzofuran-Triazole Hybrids

The hybridization of benzofuran with the 1,2,3-triazole ring has been explored for the development of novel antifungal and anticancer agents. mdpi.commdpi.com These hybrids often exhibit enhanced biological activities due to the synergistic effects of the two heterocyclic systems. semanticscholar.orgresearchgate.net

A series of benzofuran-triazole hybrids were synthesized and evaluated for their in vitro antifungal activity. mdpi.com Several of these compounds, such as 4o and 4r, demonstrated satisfactory activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans, making them promising candidates for further investigation. mdpi.comsemanticscholar.org

In another study, benzofuran-triazole derivatives were screened for their anticancer potential against the A549 lung cancer cell line. mdpi.com The derivative 7h, with two chloro electron-withdrawing groups at the ortho and para positions of the phenyl ring, showed notable potency with an IC50 of 10.9 ± 0.94 μM. mdpi.com In contrast, the hybrid 7f, which has two methyl groups at the same positions, was inactive. mdpi.com

Table 2: Anticancer Activity of Benzofuran-Triazole Hybrids against A549 Lung Cancer Cell Line mdpi.com

| Compound | Substituents on Phenyl Ring | % Cell Viability | IC50 (μM) |

|---|---|---|---|

| 7h | o,p-dichloro | 29.29 ± 3.98 | 10.9 ± 0.94 |

| 7f | o,p-dimethyl | 99.1 | Inactive |

| Crizotinib (Reference) | - | - | 8.54 ± 0.84 |

Benzofuran-Carbamide Derivatives

The incorporation of a carbamide (urea) linkage into the benzofuran structure has led to the discovery of potent inhibitors of various biological targets. rsc.orgajphs.comajphs.com

In one study, substituted-5-nitrobenzofuran-2-yl-carbamides were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. ajphs.com The synthesis involved a Curtius rearrangement of this compound-2-carboxyazide with substituted aromatic amines. ajphs.comajphs.com

Another series of 5-ureidobenzofuran-3-one indoles were developed as potent inhibitors of PI3Kα and mTOR. researchgate.net The highest cellular potency was achieved by extending the urea (B33335) group to a 4-[2-(dimethylamino)ethyl]methylamino amidophenyl group. The addition of a 7-fluoro group to the indole (B1671886) ring also enhanced cellular potency. Compound 18i, which incorporated these optimal features, demonstrated high potency in cellular assays. researchgate.net

Furthermore, a study on 5-(N-hydroxycarbamimidoyl) benzofuran derivatives identified them as novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The N-3-bromophenyl derivative 19 was the most potent, with an IC50 of 0.44 μM for the enzyme and 1.1 μM in HeLa cells. nih.gov

Strategic Modifications for Enhanced Selectivity and Potency

Strategic modifications of the this compound scaffold are crucial for improving the selectivity and potency of its derivatives. tandfonline.com These modifications often involve the introduction of different functional groups at various positions on the benzofuran ring and the attached heterocyclic moieties.

For instance, in a study aimed at developing inhibitors of Streptococcus mutans biofilm, a library of 90 analogs of a lead compound, G43, was created. nih.gov The SAR studies revealed that a this compound derivative with a meta-positioned COOMe group (IIIC5) was the most potent inhibitor, with an IC50 value of 2.7 μM. nih.gov

In the development of CDK2 inhibitors, a hybridization strategy was employed, linking the benzofuran scaffold to piperazine (B1678402) and various aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails. tandfonline.com This approach led to the discovery of potent inhibitors, with compounds 9h, 11d, 11e, and 13c showing IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively, which were more potent than the reference standard, staurosporine (B1682477) (IC50 = 56.76 nM). tandfonline.com These compounds also exhibited promising antiproliferative activities and selectivity towards cancerous cells over normal cells. tandfonline.com

The position of the nitro group on the benzofuran ring also plays a critical role in determining the biological activity and selectivity. In a study of 2-phenylbenzofuran derivatives as monoamine oxidase (MAO) inhibitors, it was found that the substitution pattern on both the phenyl ring and the benzofuran moiety influenced the affinity for MAO-A or MAO-B. unica.it The 2-(3-methoxyphenyl)-5-nitrobenzofuran 9 was the most potent MAO-B inhibitor (IC50 = 0.024 μM), while 7-nitro-2-phenylbenzofuran 7 was the most potent MAO-A inhibitor (IC50 = 0.168 μM). unica.it

Computational Chemistry and Molecular Modeling of 5 Nitrobenzofuran

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the interaction between a ligand and a protein's binding site. For derivatives of 5-nitrobenzofuran, docking studies have been instrumental in elucidating their potential as therapeutic agents.

Molecular docking studies have been performed on various derivatives of this compound to explore their interactions with specific protein targets.

In one study, a series of novel this compound-2-yl-carbamide derivatives were docked against the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in anti-diabetic drug discovery. semanticscholar.orgepa.gov The analysis was conducted using the protein data bank (PDB) structure with the code 4RFM. semanticscholar.org While specific amino acid interactions for these particular derivatives were not detailed in the available literature, docking studies on similar heterocyclic compounds targeting PPAR-γ have highlighted the importance of hydrogen bonds and hydrophobic interactions with key residues within the binding pocket.

Similarly, docking studies on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives with the glutamine amido transferase domain indicated that the synthesized molecules interact with various amino acids within the active pocket, suggesting inhibitory potential. researchgate.net

Furthermore, molecular docking of 2-phenylbenzofuran (B156813) derivatives, some containing a 5-nitro group, against monoamine oxidase (MAO) enzymes confirmed experimental results and emphasized the role of key residues in enzyme inhibition. nih.gov Although the specific residues were not named, these findings underscore the ability of the this compound scaffold to anchor within protein active sites.

The table below summarizes the protein targets studied in relation to this compound derivatives.

| Derivative Class | Protein Target | PDB Code | Key Finding |